Acetyl Tetrapeptide-3

Overview

Description

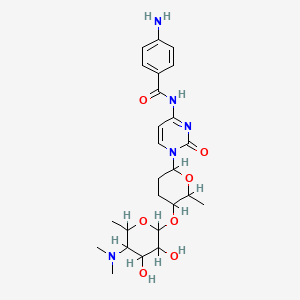

Acetyl Tetrapeptide-3 is a biomimetic peptide derived from a growth factor, also known by the trading name Folixyl® . It has a sequence Ac-Lys-Gly-His-Lys-NH2 (KGHK) specially designed to fight the symptoms of hair loss and stimulate hair growth . It is primarily used in hair applications to prevent and limit hair loss .

Synthesis Analysis

Acetyl Tetrapeptide-3 is obtained by the acetylation of Tetrapeptide-3 . It stimulates the synthesis of certain proteins in the extracellular matrix, such as type III collagen and laminin, which ensures better anchoring to hair fibers .

Molecular Structure Analysis

The molecular formula of Acetyl Tetrapeptide-3 is C22H39N9O5 . It has an average mass of 509.602 Da and a monoisotopic mass of 509.307404 Da .

Chemical Reactions Analysis

Acetyl Tetrapeptide-3 stimulates protein formation in the dermal papilla’s extracellular matrix (that is, the cells surrounding your hair follicles) . It consists of four essential amino acids that stimulate tissue regeneration .

Physical And Chemical Properties Analysis

Acetyl Tetrapeptide-3 has a boiling point of 1075.4±65.0 °C and a density of 1.250±0.06 g/cm3 . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .

Scientific Research Applications

Hair Care and Loss Prevention

In the field of hair care, Acetyl Tetrapeptide-3 is used to prevent hair loss. It works by increasing the synthesis of type III collagen and laminin, which are crucial proteins in the extracellular matrix (ECM). This action helps to ensure better anchoring of the hair, potentially increasing the size of hair follicles and reducing the risk of hair loss . A combination of this peptide with red clover extract has shown significant reduction in hair loss in alopecia cases.

Wound Healing Enhancement

Acetyl Tetrapeptide-3 has shown promise in wound healing research. It is reported to stimulate the synthesis of key ECM components, which are vital for tissue repair and regeneration. This peptide may play a role in improving the framework of our skin, which is essential during the wound healing process .

Atopic Dermatitis Treatment

A novel acetylated tetrapeptide, which includes Acetyl Tetrapeptide-3, has been studied for its effects on atopic dermatitis (AD). It was found to suppress vascular permeability and immune responses, thereby alleviating symptoms of AD in a murine model . This suggests potential applications in treatments for chronic inflammatory skin disorders.

Skin Barrier Function

Acetyl Tetrapeptide-3 is involved in improving skin barrier function. By enhancing the skin’s ability to retain moisture, it contributes to overall skin hydration and health. This is particularly beneficial for dry and sensitive skin types that require additional support for the skin’s protective barrier .

Cosmetic Applications

In cosmetics, Acetyl Tetrapeptide-3 is utilized for its skin protective properties. It has anti-inflammatory effects and helps in hair strengthening, densifying, and regenerating. It is recommended for use in facial care products, such as cleansers and lash & brow boosting serums, as well as hair care products like strengthening shampoos and hair serums .

Mechanism of Action

Mode of Action

Acetyl Tetrapeptide-3 interacts with its targets by stimulating the synthesis of these extracellular matrix proteins . This interaction results in the renewal of dermal papilla cells and opposes the stiffening of the sheath of the hair follicle that causes hair loss .

Biochemical Pathways

Acetyl Tetrapeptide-3 affects the biochemical pathways involved in hair growth and hair loss. It stimulates the synthesis of key extracellular matrix proteins in the scalp . This leads to an increase in hydroxyproline, Collagen Type 3, and laminin, yielding a significant improvement in hair follicle size and hair anchoring .

Result of Action

The molecular and cellular effects of Acetyl Tetrapeptide-3’s action include the stimulation of hair growth and the prevention of hair loss . It has been clinically proven to help anchor hair follicles to the scalp, slowing or preventing hair loss . Tests on human hair follicles showed that Acetyl Tetrapeptide-3 stimulates hair growth .

Action Environment

The action, efficacy, and stability of Acetyl Tetrapeptide-3 can be influenced by various environmental factors. It’s worth noting that like other peptides, Acetyl Tetrapeptide-3 should be stored in a dry place, protected from moisture, direct sunlight, and heat for optimal stability .

Future Directions

Acetyl Tetrapeptide-3 has been shown to be effective in managing hair loss, repairing damage, and stimulating growth . It has multiple active mechanisms that target various causes of hair loss, which include increased DHT levels and reduced blood flow . Therefore, it holds promise for future research and development in the treatment of hair loss and associated inflammatory skin disorders.

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJOMESUBQAYOA-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl Tetrapeptide-3 | |

CAS RN |

827306-88-7 | |

| Record name | Acetyl tetrapeptide-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827306887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL TETRAPEPTIDE-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1HW9N9QBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.